

Structural Characterization of N-dodecyl-pSar25: A Technical Guide

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Compound of Interest

Compound Name: *N-dodecyl-pSar25*

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Abstract

N-dodecyl-pSar25 is a key component in next-generation lipid nanoparticle (LNP) drug delivery systems, serving as a promising alternative to traditional PEGylated lipids. Its structural integrity and purity are critical for the safety and efficacy of therapeutic formulations. This technical guide provides a comprehensive overview of the structural characterization of **N-dodecyl-pSar25**, detailing the analytical techniques and experimental protocols required for its thorough assessment.

Introduction

Polysarcosine (pSar) lipids are a class of biodegradable and non-immunogenic polymers that are increasingly utilized in drug delivery to enhance the circulation time and stability of nanoparticles.[1] **N-dodecyl-pSar25**, which consists of a 12-carbon alkyl chain (N-dodecyl) attached to a polysarcosine polymer with an average of 25 repeating units (pSar25), offers excellent stealth properties, comparable to or even exceeding those of PEGylated lipids, while potentially mitigating concerns of anti-PEG antibody production.[2] A precise understanding of its molecular structure and the rigorous control of its purity are paramount for its application in therapeutic contexts.

This guide outlines the standard analytical methodologies for the structural characterization of **N-dodecyl-pSar25**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of **N-dodecyl-pSar25** is presented in Table 1. This data is essential for the quality control and formulation development of **N-dodecyl-pSar25**-containing drug delivery systems.

Property	Value
Molecular Formula	C87H152N26O25
Percent Composition	C: 53.25%, H: 7.81%, N: 18.56%, O: 20.38%
Purity	>99%
Appearance	White to off-white solid
Storage Temperature	-20°C

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **N-dodecyl-pSar25**, confirming the presence of both the N-dodecyl lipid tail and the polysarcosine backbone.

3.1.1. Experimental Protocol: ¹H NMR

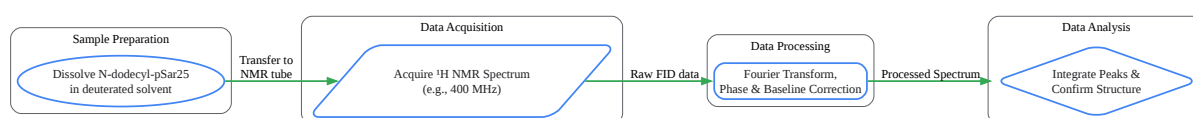
- **Sample Preparation:** Dissolve 5-10 mg of **N-dodecyl-pSar25** in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to a final concentration of 10 mg/mL.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **Data Acquisition:** Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C). Key parameters include a sufficient number of scans to ensure a good signal-to-noise ratio, a

relaxation delay of at least 5 times the longest T1, and a spectral width that encompasses all expected proton signals.

- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the relevant peaks to determine the relative ratios of protons from the N-dodecyl chain and the pSar backbone, confirming the degree of polymerization.

Expected Spectral Features:

- Signals corresponding to the methyl and methylene protons of the N-dodecyl chain.
- Characteristic peaks for the N-methyl and methylene protons of the polysarcosine repeating units.



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NMR Spectroscopy Experimental Workflow

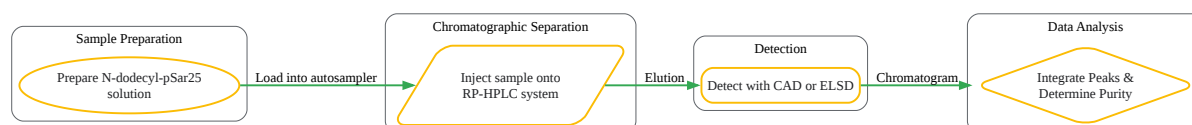
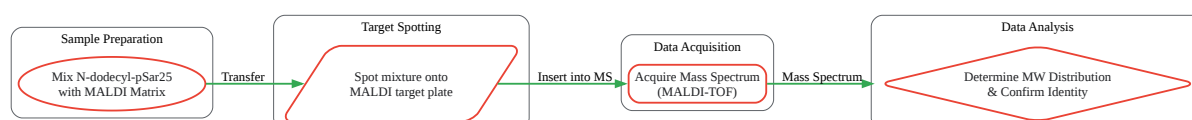
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight distribution and confirm the identity of **N-dodecyl-pSar25**. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing polymers.

3.2.1. Experimental Protocol: MALDI-TOF MS

- Sample Preparation:

- Prepare a 1 mg/mL solution of **N-dodecyl-pSar25** in a suitable solvent (e.g., methanol or water).
- Prepare a saturated solution of a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid or sinapinic acid) in a solvent mixture such as acetonitrile/water with 0.1% trifluoroacetic acid.
- Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.
- Spotting: Spot 1 μ L of the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.
- Instrumentation: Use a MALDI-TOF mass spectrometer in positive ion mode.
- Data Acquisition: Acquire the mass spectrum over a mass range appropriate for the expected molecular weight of **N-dodecyl-pSar25** (typically m/z 1000-5000).
- Data Analysis: Analyze the resulting spectrum to determine the molecular weight distribution (polydispersity index, PDI) and confirm the mass of the repeating sarcosine unit.



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